molecular formula C10H13N3O2S B255678 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

Cat. No. B255678
M. Wt: 239.3 g/mol
InChI Key: VMRXLUQJLHLCDW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea, also known as MMK-1, is a novel compound that has shown potential in scientific research for its unique structure and properties. MMK-1 is a thiourea derivative that contains a cyclohexadienone moiety, which makes it structurally different from other thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth. 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects
1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In neurons, 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea protects against oxidative stress and improves cognitive function. Inflammatory responses are also reduced by 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea, which can help in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea in lab experiments is its unique structure, which allows it to interact with specific enzymes and signaling pathways. 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are many future directions for 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea research, including the development of new derivatives with improved properties, the investigation of its effects in different experimental models, and the exploration of its potential in clinical applications. One area of interest is the development of 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea derivatives that can selectively target specific enzymes or signaling pathways. Another area of interest is the investigation of 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea in combination with other drugs or therapies to enhance its effects. Overall, 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has shown great potential in scientific research, and further studies are needed to fully understand its properties and applications.

Synthesis Methods

1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea can be synthesized through a multi-step process that involves the reaction between 3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene and methylamine, followed by the reaction between the resulting product and thiourea. The final product is obtained through crystallization and purification. The synthesis method for 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been optimized to ensure high yield and purity.

Scientific Research Applications

1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection studies, 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory studies, 1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

Molecular Formula

C10H13N3O2S

Molecular Weight

239.3 g/mol

IUPAC Name

1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

InChI

InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-6-7-3-4-8(14)9(5-7)15-2/h3-6,12H,1-2H3,(H2,11,13,16)/b7-6+

InChI Key

VMRXLUQJLHLCDW-VOTSOKGWSA-N

Isomeric SMILES

CNC(=S)NN/C=C/1\C=CC(=O)C(=C1)OC

SMILES

CNC(=S)NNC=C1C=CC(=O)C(=C1)OC

Canonical SMILES

CNC(=S)NNC=C1C=CC(=O)C(=C1)OC

Origin of Product

United States

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